SMI-16a -

SMI-16a

Catalog Number: EVT-283642
CAS Number:
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SMI-16a is a thiazolidine-2,4-dione derivative that acts as a potent and selective inhibitor of the proto-oncogene serine/threonine-protein kinase Pim-2. [, , , , , , , ] Pim kinases are involved in cell survival, proliferation, and drug resistance in various cancers, including multiple myeloma. [, , , , , , , ] SMI-16a has been primarily studied for its anti-cancer properties, particularly in multiple myeloma models. [, , , , , , , ]

Classification

SMI-16a is classified as a PIM kinase inhibitor and is also referred to as PIM1/2 Kinase Inhibitor VI. Its chemical structure can be described as 2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-, with a CAS number of 587852-28-6 .

Synthesis Analysis

The synthesis of SMI-16a involves multiple steps that include the preparation of its core structure through various chemical reactions. The process typically includes:

  1. Condensation Reactions: These are used to form the thiazolidinedione core by reacting appropriate aldehydes with thioketones.
  2. Cyclization Reactions: This step often involves forming cyclic structures that are integral to the compound's activity.
  3. Reagent Utilization: Common reagents include aldehydes, amines, and thiols, which react under controlled conditions to yield the final product.

The specific synthetic route may vary, but it generally requires careful control of temperature and reaction times to ensure high yields and purity .

Molecular Structure Analysis

The molecular structure of SMI-16a features a thiazolidinedione ring system that is essential for its biological activity. Key structural elements include:

  • Thiazolidinedione Core: This heterocyclic ring contributes to the compound's ability to interact with ATP-binding sites on PIM kinases.
  • Propoxyphenyl Group: This substituent enhances selectivity towards PIM1 and PIM2 by improving binding affinity.

The three-dimensional conformation of SMI-16a allows it to effectively compete with ATP for binding at the active sites of the target kinases, which is crucial for its mechanism of action .

Chemical Reactions Analysis

SMI-16a participates in various chemical reactions that can affect its stability and reactivity:

  1. Oxidation: The compound may undergo oxidation under certain conditions, potentially affecting its biological activity.
  2. Reduction: Reduction reactions can also occur, particularly when interacting with reducing agents like sodium borohydride.
  3. Substitution Reactions: Nucleophilic substitution reactions can modify the propoxy group, impacting the compound's efficacy.

These reactions highlight the importance of understanding SMI-16a's chemical behavior in both synthetic and biological contexts .

Mechanism of Action

SMI-16a acts as an ATP-competitive inhibitor against PIM1 and PIM2 kinases. Its mechanism involves:

  • Inhibition of Kinase Activity: By binding to the ATP-binding site, SMI-16a prevents phosphorylation events that are critical for cell survival and proliferation.
  • Impact on Biochemical Pathways: The inhibition results in altered signaling pathways, such as enhanced BMP-2 mediated signals while inhibiting TGF-beta signaling pathways. This modulation can lead to increased apoptosis in cancer cells.

Research indicates that SMI-16a not only inhibits kinase activity but may also promote degradation of PIM2 protein levels under specific conditions, suggesting a multifaceted approach to inhibiting tumor growth .

Physical and Chemical Properties Analysis

SMI-16a possesses several key physical and chemical properties:

  • Molecular Weight: Approximately 315.38 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for determining the compound's usability in laboratory settings and potential therapeutic applications .

Applications

SMI-16a has diverse applications in scientific research:

  1. Cancer Research: It serves as a tool compound for studying the role of PIM kinases in cancer biology, particularly in multiple myeloma.
  2. Drug Development: The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development into therapeutic agents targeting malignancies associated with elevated PIM kinase activity.
  3. Biochemical Studies: Researchers utilize SMI-16a to investigate cellular signaling pathways influenced by PIM kinases, providing insights into their roles in cell cycle regulation and survival mechanisms.
Introduction to SMI-16a in Contemporary Kinase Research

Discovery and Development of SMI-16a as a PIM1/2 Kinase Inhibitor

The development of SMI-16a originated from medicinal chemistry efforts focused on the benzylidene-thiazolidinedione scaffold, a chemotype known for kinase inhibitory activity. Early structure-activity relationship (SAR) studies identified that introducing a 4-propoxybenzylidene moiety at the C5 position of the thiazolidinedione ring significantly enhanced potency against PIM-2 [1] [6]. Key modifications included:

  • Optimization of the alkoxy chain: Propoxy groups improved cellular permeability and isoform selectivity.
  • Stereoelectronic effects: The (E)-configuration of the benzylidene double bond stabilized binding via hydrophobic interactions.

In vitro profiling demonstrated SMI-16a’s selectivity profile:

  • High potency: IC₅₀ of 0.02 µM for PIM-2 vs. 0.15 µM for PIM-1 [1]
  • Reduced activity against non-target kinases: 240-fold selectivity over PC3 cell proliferation (IC₅₀ = 48 µM) [6]

In vivo efficacy was validated in xenograft models, where intraperitoneal administration (50 mg/kg, 5×/week) reduced tumor growth by 50% without myelosuppression or hepatotoxicity [6].

Table 1: Comparative Profile of SMI-16a and Early Analogues

CompoundPIM-1 IC₅₀ (µM)PIM-2 IC₅₀ (µM)Cellular Activity
SMI-16a0.150.02PC3 IC₅₀ = 48 µM
SMI-4a*0.190.10Pre-T-LBL apoptosis
9b (early analog)N/AN/APC12 IC₅₀ = 7 µM

Data compiled from [1] [2] [6].*SMI-4a is a closely related inhibitor discussed in [2].

Role of PIM Kinases in Oncogenesis and Therapeutic Targeting Rationale

PIM kinases (PIM-1, -2, -3) are serine/threonine kinases constitutively active due to lacking regulatory domains. Their overexpression is driven by:

  • Upstream signaling: JAK/STAT3, NF-κB, and cytokine pathways (e.g., IL-6 in multiple myeloma) [3] [7] [10].
  • Transcriptional regulation: STAT3 directly binds PIM promoters in hematologic malignancies [7].

Oncogenic functions relevant to SMI-16a’s therapeutic rationale include:1. Cell cycle dysregulation:- Phosphorylation of p21ᶜⁱᵖ¹/ᵂᵃᶠ¹ (Thr145) and p27ᴷⁱᵖ¹ (Thr157/198), promoting G1/S progression [7] [10].- Stabilization of c-Myc via Ser62 phosphorylation [10].2. Anti-apoptotic activity:- Inactivation of pro-apoptotic BAD through phosphorylation [7].- Activation of mTORC1 via TSC2 inhibition [10].3. Bone microenvironment modulation:- In multiple myeloma, PIM-2 inhibition by SMI-16a restores osteoblastogenesis and suppresses TGF-β signaling [6] [10].

Table 2: Key PIM Kinase Substrates and Oncogenic Effects

SubstratePhosphorylation SiteBiological OutcomeCancer Relevance
p21ᶜⁱᵖ¹/ᵂᵃᶠ¹Thr145G1/S arrest inhibitionMyeloma, leukemia
c-MycSer62Enhanced stability/transcriptionLymphoma, solid tumors
BADSer112Inactivation of pro-apoptotic functionChemoresistance
TSC2Ser1798mTORC1 activationCell growth/proliferation

Data derived from [3] [7] [10].

Significance of ATP-Competitive Inhibition in Kinase Drug Design

SMI-16a exemplifies ATP-competitive inhibition optimized for PIM kinases’ unique structural features:

  • ATP-binding site specificity:
  • PIM kinases harbor a hinge region motif (e.g., Glu121-Arg-Pro-Glu-Pro-Val126 in PIM-1) with a proline residue that repels hydrogen bonding to ATP’s adenine ring [7].
  • SMI-16a exploits this via hydrophobic interactions with the propoxybenzylidene group rather than classical hinge H-bonds [7].

Advantages over type II/III inhibitors:

  • High ATP-site affinity: Despite cellular ATP concentrations (~1–5 mM), SMI-16a maintains nanomolar potency due to optimized binding kinetics [4] [6].
  • Selectivity mechanisms: The benzylidene-thiazolidinedione scaffold avoids steric clashes with the “gatekeeper” residue (e.g., Thr205 in PIM-1), a liability in kinases like ABL (T315I mutation) [4] [8].

Table 3: ATP-Competitive PIM Inhibitors and Structural Attributes

InhibitorChemical ClassPIM-1 IC₅₀Unique Binding Feature
SMI-16aBenzylidene-thiazolidinedione0.15 µMPropoxybenzylidene hydrophobic insertion
SGI-1776Imidazo[1,2-b]pyridazine0.7 nM*H-bond to hinge Pro123
AZD1208Pyrrolopyridone0.4 nM*Allosteric pocket occupancy

Literature data for comparison [3] [7].

Properties

Product Name

SMI-16a

IUPAC Name

(5E)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

InChI

InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8+

InChI Key

GBWOSXZUTXXXQF-DHZHZOJOSA-N

SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Solubility

Soluble in DMSO

Synonyms

Pim1/2 Inhibitor IV; PIM1/2 Kinase Inhibitor VI; Pim1/2 Kinase Inhibitor IV; SMI-16a

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.